molecular formula C14H16F3NO2 B2419614 benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate CAS No. 2374762-73-7

benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate

Cat. No.: B2419614
CAS No.: 2374762-73-7
M. Wt: 287.282
InChI Key: NNSAYPKLPYLNMP-LBPRGKRZSA-N
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Description

Benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties

Properties

IUPAC Name

benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c15-14(16,17)10-18-8-4-7-12(18)13(19)20-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSAYPKLPYLNMP-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(F)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC(F)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and benzyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carboxylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds can exhibit anticancer properties. The trifluoroethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells .
  • Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier is crucial for such applications .

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the production of various complex drug-like molecules. The presence of the trifluoroethyl group allows for further functionalization and modification, leading to a diverse range of derivatives that can be tailored for specific biological activities .
  • Chiral Synthesis : The chiral nature of this compound makes it valuable in asymmetric synthesis. It can be employed to produce enantiomerically pure compounds, which are essential in pharmaceuticals .

Material Science Applications

Beyond medicinal chemistry, the compound has potential applications in material science:

  • Fluorinated Polymers : The trifluoroethyl moiety can be incorporated into fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are useful in coatings and advanced materials technology .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the anticancer effects of various pyrrolidine derivatives, including this compound. The results indicated significant cytotoxic effects against specific cancer cell lines, highlighting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Properties

In another investigation focused on neurodegenerative diseases, researchers evaluated the neuroprotective effects of this compound in vitro. The findings suggested that it could mitigate oxidative stress-induced neuronal damage, proposing its use in therapeutic strategies for conditions like Alzheimer's disease .

Q & A

Q. What is a typical synthetic route for benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate?

The compound is synthesized via activation of the pyrrolidine-2-carboxylic acid derivative using reagents like isobutyl chloroformate and DIPEA to form a mixed anhydride intermediate. This intermediate is coupled with 2,2,2-trifluoroethylamine, followed by purification via flash chromatography (0–100% EtOAc/hexanes gradient), yielding ~59% purity. Critical steps include monitoring reaction progress via LC-MS and ensuring anhydrous conditions to prevent hydrolysis . Alternative methods employ peptide coupling agents (e.g., HATU) with optimized equivalents and reaction times to minimize racemization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy (1^1H/13^13C) to verify stereochemistry and functional groups (e.g., benzyl ester protons at δ ~5.1 ppm, trifluoroethyl signals at δ ~3.5 ppm) .
  • LC-MS to confirm molecular ion peaks and monitor reaction intermediates .
  • HRMS for exact mass validation.
  • Chiral HPLC or polarimetry to confirm enantiopurity of the (2S) configuration .

Q. What purification methods are recommended post-synthesis?

Flash chromatography using silica gel with EtOAc/hexanes gradients effectively removes impurities . For crystalline intermediates, recrystallization from dichloromethane/hexanes improves purity. Monitor fractions by TLC or LC-MS to ensure homogeneity .

Advanced Questions

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties and bioactivity?

The trifluoroethyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation due to strong C-F bonds. It increases lipophilicity (logP), improving membrane permeability. Comparative studies of analogs show measurable differences in pharmacokinetics (e.g., prolonged t1/2_{1/2}, higher AUC). Researchers should validate these properties using in vitro assays (e.g., microsomal stability, PAMPA permeability) .

Q. What strategies resolve contradictions in stereochemical assignment between NMR and LC-MS data?

If NMR suggests unexpected diastereomers but LC-MS indicates purity:

  • Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons.
  • Apply X-ray crystallography for absolute configuration.
  • Perform Marfey’s analysis after hydrolysis to determine amino acid chirality. Cross-validate with synthetic standards and literature-reported shifts for similar scaffolds .

Q. How can reaction conditions suppress racemization during the coupling step?

Racemization at the (2S) center is minimized by:

  • Low temperatures (0–5°C) and non-basic coupling reagents (e.g., COMU instead of HATU).
  • Short reaction times (kinetic control).
  • Chiral HPLC studies to identify racemization thresholds (e.g., <2% over 4 hours).
  • Stabilizing the stereocenter with protecting groups like Fmoc .

Q. What methodologies address discrepancies in biological activity between predicted and observed results for fluorinated analogs?

When bioactivity contradicts computational predictions:

  • Use isothermal titration calorimetry (ITC) to assess fluorine’s electronic effects on target binding.
  • Analyze conformational flexibility via 19^{19}F NMR or molecular dynamics simulations.
  • Profile off-target interactions using proteome-wide assays.
  • Re-synthesize analogs with isotopic labeling (e.g., 13^{13}C) to confirm binding modes .

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